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Compound of Interest

Compound Name: 1H-Indazole-5,6-diamine

Cat. No.: B043636 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for 1H-
Indazole-5,6-diamine. Following a comprehensive search of available scientific literature and

databases, it must be noted that specific, experimentally-derived spectroscopic data for this

particular diamine derivative is not readily available in the public domain.

However, to provide a valuable resource for researchers working with related compounds, this

document presents a detailed spectroscopic analysis of the parent compound, 1H-Indazole.

This information can serve as a foundational reference for interpreting the spectra of its

derivatives. The guide includes representative data, general experimental protocols, and a

workflow for spectroscopic analysis.

Spectroscopic Data for 1H-Indazole
The following tables summarize the key spectroscopic data for the parent compound, 1H-

Indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for 1H-Indazole
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

13.1 br s - NH DMSO-d₆

8.10 s - H3 CDCl₃

8.08 d - H3 DMSO-d₆

7.78 d 8.1 H4 DMSO-d₆

7.77 d 8.4 H7 CDCl₃

7.58 d 8.5 H7 DMSO-d₆

7.51 d 8.4 H4 CDCl₃

7.40 m - H6 CDCl₃

7.36 t 7.6 H6 DMSO-d₆

7.18 m - H5 CDCl₃

7.13 t 7.5 H5 DMSO-d₆

Data compiled from multiple sources. Chemical shifts and coupling constants can vary slightly

depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for 1H-Indazole
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Chemical Shift (δ) ppm Assignment Solvent

140.9 C7a DMSO-d₆

140.0 C7a CDCl₃

135.2 C3 DMSO-d₆

134.8 C3 CDCl₃

126.8 C6 CDCl₃

126.6 C6 DMSO-d₆

123.1 C4 CDCl₃

122.8 C4 DMSO-d₆

121.0 C5 DMSO-d₆

120.9 C5 CDCl₃

120.9 C3a CDCl₃

111.1 C7 DMSO-d₆

109.7 C7 CDCl₃

Assignments are based on computational and 2D NMR studies. The assignment of C3a can be

complex.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for 1H-Indazole

Wavenumber (cm⁻¹) Intensity Assignment

3148 - N-H stretch

1619 - C=C aromatic stretch

1479 - Aromatic ring vibration
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Data is for a neat sample or KBr pellet.[1]

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 1H-Indazole

m/z Relative Intensity Assignment

118 100% [M]⁺

91 High [M-HCN]⁺

64 Medium C₅H₄⁺

Data obtained via Electron Ionization (EI). The molecular ion peak is the base peak.[2]

Experimental Protocols
While specific protocols for 1H-Indazole-5,6-diamine are unavailable, the following are

generalized experimental methodologies for obtaining the types of data presented above.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Typically, 16 to 64 scans are co-added.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger

number of scans (1024 or more) is typically required due to the low natural abundance of

¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
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peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded. The sample pellet is then placed in the beam path, and the sample

spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe for solid samples, which is then heated to induce

vaporization.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization and identification of

a novel or known chemical compound using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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